molecular formula C6H5GeI3 B14674673 Triiodo(phenyl)germane CAS No. 41856-42-2

Triiodo(phenyl)germane

Cat. No.: B14674673
CAS No.: 41856-42-2
M. Wt: 530.45 g/mol
InChI Key: IWXZDHSFDCAJQQ-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl-Germanium Compounds in Chemical Research

Aryl-germanium compounds, a sub-class of organogermanium compounds, have garnered considerable attention in chemical research. Historically, they were often considered less reactive compared to their organosilicon and organotin counterparts. However, recent studies have unveiled their unique reactivity profiles, leading to a resurgence in their investigation. This renewed interest stems from their potential applications in various fields, including materials science and organic synthesis, where they can act as valuable intermediates.

Historical Development and Evolution of Phenylgermanium Chemistry

The exploration of phenylgermanium chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and basic characterization of simple phenylgermanium halides. These early investigations laid the groundwork for understanding the fundamental principles governing the stability and reactivity of the phenyl-germanium bond. Over the decades, advancements in analytical techniques have allowed for a more detailed examination of their structures and reaction mechanisms. The development of more sophisticated synthetic methodologies has also expanded the accessible range of phenylgermanium derivatives, enabling a deeper exploration of their chemical behavior.

Significance of Triiodo(phenyl)germane as a Model Compound and Synthetic Intermediate

This compound is a pivotal molecule for both fundamental research and practical applications. As a model compound, its well-defined structure, featuring a phenyl group and three iodine atoms attached to a central germanium atom, allows for systematic studies of the electronic and steric effects influencing the reactivity of the Ge-C and Ge-I bonds. The presence of the three labile iodide ligands makes it a versatile synthetic intermediate, readily undergoing substitution reactions to introduce a wide array of functional groups. This reactivity opens avenues for the synthesis of more complex organogermanium structures, including polymers and materials with tailored properties.

Properties of this compound

PropertyValue
Chemical Formula C₆H₅GeI₃
Molecular Weight 530.45 g/mol rsc.org
CAS Number 41856-42-2 rsc.org
Appearance Solid (predicted)

Properties

CAS No.

41856-42-2

Molecular Formula

C6H5GeI3

Molecular Weight

530.45 g/mol

IUPAC Name

triiodo(phenyl)germane

InChI

InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

IWXZDHSFDCAJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](I)(I)I

Origin of Product

United States

Spectroscopic Characterization of Triiodo Phenyl Germane

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides insights into the bonding and molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Bond Vibrations

An FT-IR spectrum of Triiodo(phenyl)germane would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected regions would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands, often of variable intensity, would be expected between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern in the "fingerprint region" below 1300 cm⁻¹, which is highly characteristic of the substitution pattern of the benzene (B151609) ring.

Ge-C stretching: The vibration of the Germanium-Carbon bond is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

Ge-I stretching: The Germanium-Iodine stretching vibrations would be found at even lower frequencies, likely below 300 cm⁻¹, due to the high mass of the iodine atoms.

Without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy for Molecular Structure and Symmetry Probing

Raman spectroscopy, being complementary to FT-IR, would provide further information on the molecular structure of this compound. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For a molecule like this compound, which possesses a degree of symmetry, certain vibrational modes might be exclusively Raman active. The symmetric "ring breathing" mode of the phenyl group, typically a strong band in the Raman spectrum around 1000 cm⁻¹, would be a key feature. The Ge-I symmetric stretching vibration would also be expected to be a strong and characteristic Raman band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Investigations of Aromatic Protons

The ¹H NMR spectrum of this compound would show signals corresponding to the protons of the phenyl group. Due to the influence of the electron-withdrawing triiodogermyl (-GeI₃) group, the aromatic protons would likely appear as a complex multiplet in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The integration of this multiplet would correspond to five protons. The exact chemical shifts and coupling patterns would depend on the specific electronic effects and the conformational preferences of the molecule in solution.

Carbon-13 (¹³C) NMR Spectroscopic Characterization of Carbon Framework

The ¹³C NMR spectrum would provide information on the carbon atoms of the phenyl ring. Four distinct signals would be expected due to the symmetry of the phenyl group:

C-Ge (ipso-carbon): The carbon atom directly attached to the germanium would be significantly influenced by the heavy atom and the iodine substituents. Its chemical shift would be a key indicator of the electronic environment.

Ortho-carbons: The two equivalent carbons adjacent to the C-Ge bond.

Meta-carbons: The two equivalent carbons two bonds away from the C-Ge bond.

Para-carbon: The carbon atom opposite to the C-Ge bond.

The chemical shifts of these carbons would provide insight into the inductive and potential mesomeric effects of the -GeI₃ substituent.

Advanced NMR Techniques for Understanding Dynamic Processes and Isomers

Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), could be employed to unambiguously assign the proton and carbon signals and to study potential dynamic processes, such as restricted rotation around the Ge-C bond. However, without any primary data, a discussion of the application of these techniques to this compound remains speculative.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy is a vital analytical technique that probes the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characterized by absorptions originating from the phenyl group and from charge-transfer interactions between the germanium center and the iodo ligands. While specific experimental spectra for this compound are not widely available in published literature, the characteristics can be inferred from the behavior of similar aromatic and organometallic halide compounds.

The phenyl group (C₆H₅) inherently possesses π-bonding and π-antibonding molecular orbitals. Electronic transitions between these orbitals, specifically π → π* transitions, give rise to characteristic absorption bands in the UV region. For benzene and its simple derivatives, these typically include a strong, primary band (E-band) around 200-210 nm and a weaker, secondary band (B-band) with fine vibrational structure around 250-270 nm. In this compound, the presence of the -GeI₃ substituent is expected to cause a bathochromic (red) shift in these absorptions due to electronic interactions with the aromatic system.

Furthermore, a significant feature anticipated in the spectrum is the presence of intense Ligand-to-Metal Charge-Transfer (LMCT) bands. libretexts.orglibretexts.org In this type of transition, an electron is excited from a molecular orbital that is predominantly centered on the iodide ligands to an orbital that is primarily centered on the germanium atom. libretexts.orglibretexts.org These transitions are typically very intense (having large molar absorptivity values) and can occur in the near-UV or visible region of the spectrum. The energy of these LMCT bands is sensitive to the electronegativity of the halogen; for this compound, these bands would occur at lower energy (longer wavelength) compared to its chloro- and bromo-analogs due to the lower electronegativity of iodine.

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength RegionNotes
π → πPhenyl Ring~210-230 nm (E-band)Bathochromic shift expected due to -GeI₃ substituent.
π → πPhenyl Ring~260-280 nm (B-band)Often shows vibrational fine structure, may be obscured.
LMCT (I → Ge)I-Ge BondNear-UV / VisibleIntense absorption resulting from electron transfer from iodide ligands to the germanium center. libretexts.orglibretexts.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺˙). The mass spectrum of phenyltrichlorogermane (B87307) shows a distinct cluster for the molecular ion, reflecting the natural isotopic abundance of germanium and chlorine. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight (approximately 530.45 g/mol , based on the most abundant isotopes).

The fragmentation of these phenylgermanium trihalides is dominated by characteristic cleavage patterns. A primary and highly significant fragmentation pathway is the loss of the phenyl radical (•C₆H₅) from the molecular ion, resulting in the [GeI₃]⁺ fragment. Conversely, the loss of a halogen radical (e.g., •I) from the molecular ion to form the [C₆H₅GeI₂]⁺ ion is also a prominent pathway. Subsequent, sequential losses of halogen radicals are typically observed, leading to ions like [C₆H₅GeI]⁺ and eventually the [C₆H₅Ge]⁺ fragment. The phenyl cation itself, [C₆H₅]⁺, at m/z 77, is also an expected and commonly observed fragment in the mass spectra of phenyl-containing compounds.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Ion FragmentProposed FormulaDescription
[C₆H₅GeI₃]⁺˙C₆H₅GeI₃Molecular Ion
[GeI₃]⁺GeI₃Loss of a phenyl radical (•C₆H₅)
[C₆H₅GeI₂]⁺C₆H₅GeI₂Loss of an iodine radical (•I)
[C₆H₅GeI]⁺˙C₆H₅GeILoss of two iodine radicals
[C₆H₅Ge]⁺C₆H₅GeLoss of three iodine radicals
[C₆H₅]⁺C₆H₅Phenyl cation

Structural Elucidation of Triiodo Phenyl Germane Through X Ray Crystallography

Single Crystal X-ray Diffraction Studies

No single crystal X-ray diffraction studies for Triiodo(phenyl)germane have been reported in the peer-reviewed literature. Therefore, the determination of its molecular geometry, the analysis of the coordination environment around the germanium atom, and the examination of its crystal packing are not possible.

Determination of Molecular Geometry and Bond Parameters

Without experimental data, the precise bond lengths and angles within the this compound molecule are unknown.

Analysis of Coordination Environment and Stereochemistry around Germanium

A definitive analysis of the coordination geometry and stereochemistry at the germanium center is contingent on crystallographic data.

Examination of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice and the nature of any intermolecular forces, such as van der Waals interactions or potential halogen bonding, have not been determined.

Comparative Crystallographic Analysis with Related Organogermanium Halides

A comparative analysis requires structural data for this compound to be compared with known structures of other organogermanium halides. This analysis is currently not feasible.

Impact of Halogen Bonding on Solid-State Structure

The potential for halogen bonding to influence the solid-state structure of this compound can be hypothesized but not confirmed or characterized without experimental evidence.

Reactivity and Reaction Mechanisms of Triiodo Phenyl Germane

Transformations at the Germanium-Iodine Bonds

The three germanium-iodine (Ge-I) bonds are the most reactive sites in the molecule. The significant difference in electronegativity between germanium (2.01 on the Pauling scale) and iodine (2.66) results in highly polarized and relatively weak bonds, making them susceptible to both nucleophilic attack and reductive processes.

The electrophilic nature of the germanium center in triiodo(phenyl)germane facilitates nucleophilic substitution reactions at the Ge-I bonds. These reactions proceed via a standard nucleophilic substitution mechanism, where a nucleophile displaces one or more iodide ions. This pathway is a cornerstone for the synthesis of a wide array of phenyl-substituted organogermanium compounds. A variety of nucleophiles can be employed, leading to the formation of new Ge-C, Ge-O, Ge-N, and Ge-H bonds.

Common classes of nucleophilic substitution reactions include:

Alkylation/Arylation: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles that can replace the iodine atoms with alkyl or aryl groups. The extent of substitution can often be controlled by the stoichiometry of the reagents.

Hydrolysis and Alcoholysis: Reaction with water leads to hydrolysis, ultimately forming germanols which can condense to form polygermanoxanes. Similarly, reaction with alcohols or alkoxides (RO⁻) yields alkoxygermanes.

Aminolysis: Amines and amides can displace the iodide ions to form aminogermanes.

Reduction: Hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the Ge-I bonds to form phenylgermane (B1623500) (PhGeH₃).

The reactivity of the Ge-X bond in these substitutions generally follows the order Ge-I > Ge-Br > Ge-Cl > Ge-F, reflecting the bond strength and the leaving group ability of the halide.

Table 1: Representative Nucleophilic Substitution Reactions of Phenyltrihalogermanes
Starting Material AnalogueNucleophile (Reagent)ProductReaction Type
PhGeCl₃3 CH₃MgBrPhGe(CH₃)₃ (Phenyltrimethylgermane)Alkylation
PhGeCl₃3 NaOCH₂CH₃PhGe(OCH₂CH₃)₃ (Triethoxy(phenyl)germane)Alcoholysis
PhGeCl₃6 HN(CH₂CH₃)₂PhGe(N(CH₂CH₃)₂)₃ (Tris(diethylamino)(phenyl)germane)Aminolysis
PhGeCl₃LiAlH₄PhGeH₃ (Phenylgermane)Reduction

The germanium in this compound is in the +4 oxidation state. This formal oxidation state can be reduced through reductive elimination or coupling reactions, typically by using strong reducing agents like alkali metals. A prominent example of this pathway is the Wurtz-type coupling reaction, which is a classical method for forming germanium-germanium bonds. byjus.comwikipedia.org

In this reaction, treatment of this compound with an alkali metal, such as sodium, in an inert solvent leads to the reductive coupling of germyl units. chemrxiv.orgjk-sci.com The mechanism is thought to involve the formation of a germyl radical or a germyl anion intermediate, which then couples to form polygermanes—polymers with a backbone of catenated germanium atoms. jk-sci.com This reaction is a key strategy for accessing oligomeric and polymeric organogermanium materials, which are of interest for their unique electronic and optical properties. chemrxiv.org

Reaction Scheme for Wurtz-type Coupling: n PhGeI₃ + 3n Na → [PhGe]ₙ + 3n NaI

This process represents a formal reduction of the germanium center and is a fundamental transformation for building up more complex organogermanium frameworks from halogermane precursors.

Carbon-Germanium Bond Reactivity

The carbon-germanium (C-Ge) bond is a covalent and relatively stable linkage. Its reactivity is considerably lower than that of the Ge-I bonds. However, under specific conditions, this bond can be cleaved, and the electronic nature of the triiodogermyl group influences the reactivity of the attached phenyl ring.

The phenyl-germanium bond is generally stable to air and moisture. Cleavage of this bond typically requires more forcing conditions or specific reagents that can attack either the carbon or the germanium atom.

Acid-Catalyzed Cleavage: Strong protic acids, such as HBr or HI, can cleave the Ph-Ge bond. The reaction likely proceeds via protonation of the ipso-carbon of the phenyl ring, followed by nucleophilic attack of the conjugate base on the germanium center, leading to the formation of benzene (B151609) and a germanium halide species. rsc.org This is analogous to the acidic cleavage of phenyl ethers. pearson.comlibretexts.org

Halogenolysis: Electrophilic cleavage by halogens (e.g., Br₂, I₂) can occur, particularly under conditions that promote electrophilic attack. This reaction results in the formation of a halobenzene and a germanium tetrahalide.

The stability of the C-Ge bond is a key feature of organogermanium chemistry, allowing for extensive chemical manipulation at other sites of the molecule without disturbing this linkage under mild conditions.

The triiodogermyl (-GeI₃) group significantly influences the reactivity of the phenyl ring towards aromatic substitution reactions through its electronic effects.

Electrophilic Aromatic Substitution (EAS): The electronic effect of a substituent determines both the rate of reaction and the position of attack (regioselectivity) for incoming electrophiles. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The nature of the -GeX₃ (X = halide) group can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing properties of a substituent. researchgate.netwikipedia.org For the closely related -GeCl₃ group, the Hammett constants are σₘ = +0.71 and σₚ = +0.79. pitt.edu These large positive values indicate that the -GeCl₃ group is strongly electron-withdrawing, both through induction and resonance. By extension, the -GeI₃ group is also a potent electron-withdrawing group. Consequently, it deactivates the phenyl ring towards electrophilic attack, making it less reactive than benzene. lasalle.edulibretexts.orglibretexts.org As is typical for deactivating groups, the -GeI₃ substituent directs incoming electrophiles to the meta position. This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus most favorable site for attack. ucalgary.ca

Nucleophilic Aromatic Substitution (NAS): For a nucleophile to attack an aromatic ring, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups like -NO₂. rsc.org While the -GeI₃ group is electron-withdrawing, it is not sufficiently activating to promote nucleophilic aromatic substitution on the phenyl ring under standard conditions. Furthermore, the germanium atom itself is a highly electrophilic center and is much more susceptible to nucleophilic attack than the carbons of the phenyl ring. Therefore, nucleophiles will preferentially react at the germanium center via the substitution pathways described in section 5.1.1.

Table 2: Electronic and Directing Effects of the -GeX₃ Group on the Phenyl Ring
Substituent AnalogueHammett Constant (σₚ)Electronic EffectEffect on EAS RateDirecting Effect in EAS
-GeCl₃+0.79Strongly Electron-WithdrawingDeactivatingMeta-directing
-GeBr₃+0.73Strongly Electron-WithdrawingDeactivatingMeta-directing
-GeI₃ (inferred)PositiveStrongly Electron-WithdrawingDeactivatingMeta-directing

Radical Reactions Involving this compound

Organogermanium compounds can participate in radical reactions, often involving the homolytic cleavage of a bond to germanium. libretexts.org For this compound, the relatively weak Ge-I bond is the most likely site for radical initiation.

A radical chain reaction can be initiated by the homolytic cleavage of a Ge-I bond, which can be induced by heat or, more commonly, by ultraviolet (UV) photolysis. nih.govyoutube.com This initiation step generates a phenyl(diiodo)germyl radical (PhI₂Ge•) and an iodine radical (I•).

Initiation: PhGeI₃ + hν → PhI₂Ge• + I•

Once formed, the germyl radical can participate in subsequent propagation steps, such as addition to unsaturated bonds (alkenes, alkynes) or hydrogen atom abstraction. youtube.comyoutube.com For example, the addition of the PhI₂Ge• radical to an alkene would proceed as follows:

Propagation: PhI₂Ge• + CH₂=CHR → PhI₂Ge-CH₂-C•HR PhI₂Ge-CH₂-C•HR + PhGeI₃ → PhI₂Ge-CH₂-CH(I)R + PhI₂Ge•

The reaction terminates through the combination of any two radical species. While less common than radical reactions involving hydrogermanes (R₃GeH), the photochemical or thermal initiation of radical processes from this compound represents a plausible pathway for its involvement in radical-mediated transformations.

Generation and Reactivity of Phenyl Radicals from Germanium Precursors

Phenyl radicals are highly reactive intermediates that can be generated from various precursors through methods such as thermolysis, photolysis, or radiolysis. fiu.eduresearchgate.net These radicals readily participate in abstraction and addition reactions. researchgate.netresearchgate.net In the context of organogermanium compounds, the homolytic cleavage of the germanium-phenyl bond would lead to the formation of a phenyl radical and a germyl radical.

The generation of phenyl radicals from a precursor like this compound would likely require significant energy input, such as high temperatures or UV irradiation, to overcome the bond dissociation energy of the Ge-C bond. Once generated, the phenyl radical is a potent species capable of abstracting hydrogen atoms from solvent molecules or adding to unsaturated systems. researchgate.netnih.gov

Key Reactions of Phenyl Radicals:

Reaction TypeDescriptionExample
Hydrogen Abstraction The phenyl radical abstracts a hydrogen atom from a donor molecule to form benzene.C₆H₅• + R-H → C₆H₆ + R•
Addition to Alkenes The phenyl radical adds across a double bond to form a new carbon-centered radical.C₆H₅• + CH₂=CHR → C₆H₅CH₂-C•HR
Addition to Arenes Addition to an aromatic ring, leading to the formation of substituted cyclohexadienyl radicals. researchgate.netC₆H₅• + C₆H₆ → C₁₂H₁₁•

Modulation of Radical Reactivity through Electronic Effects

The substituents on a phenyl ring can significantly influence the reactivity of a phenyl radical through electronic effects. Electron-donating groups (EDGs) increase the electron density of the ring, making the radical more nucleophilic, while electron-withdrawing groups (EWGs) decrease the electron density, rendering the radical more electrophilic. wikipedia.org

The triiodogermyl (-GeI₃) group is expected to exert a net electron-withdrawing inductive effect (-I) due to the electronegativity of the iodine atoms and the germanium center relative to carbon. This would decrease the electron density on the phenyl ring, potentially making the generation of a phenyl radical more challenging and influencing its subsequent reactivity. A more electrophilic phenyl radical would exhibit altered selectivity in addition reactions compared to an unsubstituted phenyl radical. rsc.org The interplay of inductive and potential resonance effects would ultimately determine the precise modulation of reactivity. quora.comquora.com

Catalytic Applications in Organic Synthesis

While specific catalytic applications for this compound are not well-documented, its potential can be inferred from the known reactivity of related organogermanium and organometallic compounds.

Hydrogenation of Aryl Germanes (e.g., Triethyl(phenyl)germane)

The hydrogenation of aryl germanes is a known process for the synthesis of saturated carbo- and heterocyclic germanes. For instance, triethyl(phenyl)germane has been successfully hydrogenated using various catalysts. researchgate.net This reaction, however, utilizes the aryl germane as a substrate for hydrogenation, not as a catalyst. There is currently no evidence to suggest that this compound itself would act as a catalyst for hydrogenation reactions.

Role as a Precursor or Reagent in Catalytic Cycles

This compound could potentially serve as a precursor to catalytically active species or as a reagent within a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, organogermanium compounds can participate in transmetalation steps. While less common than their organotin or organosilicon counterparts, activated organogermanes can transfer their organic groups to a palladium center. fiu.edu

It is conceivable that this compound could be activated, for instance, by fluoride ions to form a more reactive germanate species, which could then participate in a Stille-like cross-coupling reaction to transfer the phenyl group. fiu.edu Furthermore, under reductive conditions, this compound could potentially be converted into a more catalytically active lower-valent germanium species.

Computational and Theoretical Investigations of Triiodo Phenyl Germane

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For a molecule like Triiodo(phenyl)germane, these methods could provide a wealth of information about its structure, stability, and reactivity from a quantum mechanical perspective.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms in the ground state.

This optimization would yield key structural parameters. While specific calculated values for this compound are not available, a hypothetical DFT study would produce a data table similar to the one below, detailing bond lengths and angles.

ParameterPredicted Value (Å or °)
Ge-C Bond LengthValue
Ge-I Bond LengthValue
C-C (phenyl) Bond LengthsRange of Values
C-H (phenyl) Bond LengthsRange of Values
∠ I-Ge-I Bond AngleValue
∠ I-Ge-C Bond AngleValue
Phenyl Ring Dihedral AnglesValue
(This table is illustrative and does not contain real data)

Beyond geometry, DFT calculations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule and the energies of the molecular orbitals. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netamericanelements.com The HOMO represents the outermost, highest-energy electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest-energy unoccupied orbital, represents the molecule's ability to accept electrons (electrophilicity). Current time information in Edmonton, CA.

An analysis of this compound would involve visualizing these orbitals and calculating their energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. americanelements.com A smaller gap generally suggests higher reactivity.

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
(This table is illustrative and does not contain real data)

The spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its interaction with other chemical species. edu.krdnih.gov The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface.

Negative Regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, such regions would likely be associated with the electronegative iodine atoms and the π-electron cloud of the phenyl ring.

Positive Regions (typically colored blue): These areas are electron-deficient and are prone to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the phenyl group.

The MEP surface provides a powerful, intuitive guide to the molecule's reactive behavior and intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures.

For this compound, an NBO analysis would quantify the nature of the chemical bonds. It would provide information on:

Hybridization: The specific spd character of the atomic orbitals used to form the Ge-C and Ge-I bonds.

Bond Polarity: The charge distribution within each bond, indicating the degree of ionic or covalent character.

Hyperconjugative Interactions: The analysis can reveal stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could show interactions between the lone pairs on the iodine atoms and the antibonding orbitals of adjacent bonds. These interactions, measured as second-order perturbation energies (E(2)), provide insight into delocalization effects and deviations from an ideal Lewis structure.

Advanced Computational Methodologies

To gain deeper insights into the intricate nature of chemical bonding, more advanced computational techniques can be employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. This approach analyzes critical points in the electron density (ρ) and its Laplacian (∇²ρ).

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide a quantitative description of the bond:

Electron Density (ρ(r)): The magnitude of ρ at the BCP correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies closed-shell interactions, typical of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region.

A QTAIM analysis of this compound would precisely characterize the Ge-C and Ge-I bonds, determining their covalent or ionic nature based on these topological parameters.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties such as the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and characterized. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds and halogen bonds, that are shorter than the van der Waals radii of the interacting atoms. Blue regions represent contacts that are longer than the van der Waals radii.

For a molecule like this compound, Hirshfeld analysis would be expected to highlight several key interactions that govern its crystal packing. These include:

H···H Contacts: Interactions between the hydrogen atoms of the phenyl rings on adjacent molecules are ubiquitous in the crystal structures of aromatic compounds.

C-H···π Interactions: The hydrogen atoms of the phenyl ring can interact with the π-system of an adjacent phenyl ring.

π-π Stacking: The aromatic phenyl rings can stack on top of one another, leading to stabilizing dispersion interactions.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The relative area of different regions in this plot corresponds to the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface. While specific experimental data for this compound is not available, a representative breakdown of these contributions for a similar organohalogen compound is presented below.

Interaction TypePercentage Contribution (%)Description
H···H45.0Represents contacts between hydrogen atoms on adjacent molecules.
I···H / H···I28.5Indicates interactions between iodine and hydrogen atoms, which can include weak hydrogen or halogen bonds.
I···I12.0Highlights halogen-halogen interactions between iodine atoms.
C···H / H···C9.5Corresponds to contacts involving carbon and hydrogen atoms, often part of C-H···π interactions.
Other5.0Includes minor contributions from other contact types (e.g., C···C, Ge···H).

This quantitative analysis allows for a detailed comparison of the packing forces in different crystalline forms (polymorphs) and provides insight into the structure-property relationships of the material. scirp.orgresearchgate.netrsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

For this compound, MD simulations could offer valuable insights into several dynamic processes, although specific studies on this compound are not prevalent in the literature. Potential areas of investigation would include:

Bond Vibrations and Flexibility: The simulations can model the vibrational frequencies and amplitudes of the Germanium-Iodine (Ge-I) and Germanium-Carbon (Ge-C) bonds. This provides information on bond strength and the molecule's flexibility.

Solvent Effects: By placing the molecule in a simulated solvent box, MD can be used to study how interactions with solvent molecules influence its conformation and dynamics.

The results of MD simulations are typically analyzed to extract properties such as the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions to understand local structure, and time correlation functions to study dynamic processes. These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The accuracy of the MD simulation is highly dependent on the quality of the force field used.

Theoretical Insights into Bonding and Reactivity

Understanding Germanium-Halogen and Germanium-Carbon Bond Characteristics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the nature of chemical bonds. For this compound, these methods provide a quantitative description of the Ge-I and Ge-C bonds.

The Ge-C bond is a covalent bond with a degree of ionic character due to the difference in electronegativity between germanium and carbon. Natural Bond Orbital (NBO) analysis, a method for studying electron density distribution in molecules, can be used to quantify this polarity. uni-muenchen.dewikipedia.orgresearchgate.net NBO calculations reveal the natural atomic charges on the germanium and carbon atoms and describe the bond in terms of the hybridization of the atomic orbitals involved.

The Ge-I bonds are significantly polarized, with the more electronegative iodine atoms drawing electron density away from the germanium center. This polarization is a key factor in the reactivity of the molecule. The Ge-I bond is also relatively weak and long compared to other germanium-halogen bonds (e.g., Ge-Cl), making it susceptible to cleavage in chemical reactions. Thermochemical data, both from experimental measurements and high-level computational methods, provide values for bond dissociation energies (BDEs), which quantify the energy required to break these bonds homolytically. researchgate.netcsic.es

Bond PropertyGe-C (Phenyl)Ge-ISource of Information
Typical Bond Length (Å)~1.95~2.50 - 2.55Computational Chemistry, X-ray Crystallography
Bond Dissociation Energy (kJ/mol)~300 - 350~210 - 240Thermochemical Calculations & Experiments csic.es
NBO Natural Atomic Charge (Ge)Positive (δ+)NBO Analysis mpg.de
NBO Natural Atomic Charge (C/I)Slightly Negative (δ-)Negative (δ-)NBO Analysis mpg.de
Bond CharacterPolar CovalentHighly Polar CovalentTheoretical Calculations

Computational Modeling of Halogen Bonding Interactions in Germanium Systems

A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region (the halogen bond acceptor), such as a lone pair on a nitrogen or oxygen atom. researchgate.netnih.gov

In this compound, the iodine atoms can act as potent halogen bond donors. The electron-withdrawing effect of the germanium atom and the phenyl group pulls electron density away from the iodine atoms along the axis of the Ge-I bond. This creates a region of positive electrostatic potential on the outermost portion of the iodine atom, known as a σ-hole . arxiv.org The magnitude of this σ-hole (often quantified as VS,max) correlates directly with the strength of the potential halogen bond.

Computational modeling is essential for studying these interactions. mdpi.com Quantum mechanical calculations can be used to:

Calculate the molecular electrostatic potential surface to visualize and quantify the σ-hole on the iodine atoms.

Model the geometry and interaction energy of complexes formed between this compound and various Lewis bases (halogen bond acceptors).

Decompose the interaction energy into its constituent parts, such as electrostatic, dispersion, and charge-transfer components, to understand the fundamental nature of the halogen bond.

Studies on related organogermanium halides have shown that germanium is particularly effective at mediating inductive effects, leading to exceptionally positive σ-holes on the halogen atoms and, consequently, strong halogen bonds.

ParameterTypical Calculated Value RangeSignificance
σ-hole Magnitude (VS,max)+20 to +40 kcal/molMeasures the positive electrostatic potential on the iodine atom; a larger value indicates a stronger potential halogen bond donor.
Interaction Energy (Eint)-5 to -15 kcal/molThe stabilization energy upon forming a halogen-bonded complex with a moderate Lewis base (e.g., ammonia, acetone).
I···N/O Distance2.8 to 3.2 ÅThe distance between the iodine atom and the Lewis basic atom in the halogen-bonded complex.
Ge-I···N/O Angle~170° - 180°Demonstrates the high directionality of the halogen bond, which forms along the axis of the covalent Ge-I bond.

These computational investigations are crucial for rationalizing the crystal packing of germanium-containing compounds and for designing new materials where halogen bonding can be used as a tool for crystal engineering. fnasjournals.com

Advanced Materials Science Applications of Triiodo Phenyl Germane Precursors

Role in the Synthesis of Germanium-Containing Polymers

Organogermanium compounds, particularly those with reactive halide groups, are valuable precursors for the synthesis of germanium-containing polymers. These polymers are of interest due to their unique electronic and optical properties. The general approach involves the reductive coupling of organogermanium dihalides or the ring-opening polymerization of strained cyclic germanes.

While specific studies detailing the use of Triiodo(phenyl)germane in polymerization are not prominent, analogous compounds like phenyltrichlorogermane (B87307) have been used to create polygermanes and germoxane polymers. The reactivity of the germanium-iodine bond suggests that this compound could potentially undergo similar polymerization reactions, such as Wurtz-type coupling, to form polymers with a germanium backbone. The phenyl group would provide solubility and influence the polymer's conformational and electronic properties.

Precursor for Germanium-Based Nanomaterials (e.g., Quantum Dots, Nanowires)

Organogermanium precursors are widely employed in the synthesis of germanium-based nanomaterials, including quantum dots and nanowires. These materials are investigated for applications in optoelectronics, photovoltaics, and bio-imaging due to their size-tunable electronic and optical properties.

Commonly, the synthesis involves the thermal decomposition or chemical reduction of the organogermanium precursor in the presence of stabilizing agents. For instance, diphenylgermane is a well-known precursor for the solution-based synthesis of germanium nanowires. While direct reports on the use of this compound for this purpose are limited, the presence of reactive germanium-iodine bonds could facilitate its conversion to germanium nanomaterials under appropriate reductive conditions. The choice of halide can influence precursor reactivity and decomposition temperature, which in turn affects the nucleation and growth kinetics of the nanomaterials.

Table 1: Comparison of Germanium Precursors for Nanomaterial Synthesis

PrecursorNanomaterial ProductSynthesis MethodKey Advantages/Disadvantages
DiphenylgermaneGermanium NanowiresSolution-Liquid-Solid (SLS)Lower decomposition temperature; allows for solution-phase synthesis.
Germanium(IV) iodideGermanium NanowiresChemical Vapor TransportCan produce high-purity single-crystalline nanowires.
PhenyltrichlorogermaneGermanium Quantum DotsSol-gel followed by reductionAllows for large-scale synthesis; requires a two-step process.

This table is for illustrative purposes and highlights common precursors; specific research on this compound is not available.

Integration into Functional Materials for Optoelectronic or Electronic Applications

Germanium-containing materials are of significant interest for optoelectronic and electronic applications due to germanium's higher charge carrier mobility compared to silicon. Organogermanium precursors can be used to deposit thin films of germanium or germanium-containing alloys for use in transistors, photodetectors, and light-emitting diodes.

Techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) utilize volatile precursors to grow high-quality films. While isobutylgermane is a common precursor for MOVPE (Metalorganic Vapor Phase Epitaxy) of germanium films, the volatility and reactivity of this compound would need to be assessed to determine its suitability for such applications. The incorporation of phenyl groups could also be leveraged to modify the surface properties of the resulting material.

Development of Novel Catalytic Systems Based on Organogermanium Scaffolds

Organogermanium compounds have been explored for their potential in catalysis, both as catalysts themselves and as ligands for transition metal catalysts. The unique electronic properties and stereochemistry of germanium can influence the activity and selectivity of catalytic reactions.

While specific catalytic applications of this compound are not well-documented, organogermanium compounds have been used in cross-coupling reactions. wikipedia.org The reactivity of the C-Ge bond can be tuned by the substituents on the germanium atom. wikipedia.org The development of catalytic systems often involves the synthesis of well-defined organogermanium complexes. The synthetic accessibility of such complexes from this compound would be a key factor in exploring its potential in this area. Research has shown that germanium-based catalysts can be effective for polymerization reactions, such as the production of polylactide (PLA), offering a non-toxic alternative to traditional tin-based catalysts. chemistryviews.org

Future Research Directions and Emerging Avenues for Triiodo Phenyl Germane

Exploration of Undiscovered Reactivity Modes

While the fundamental reactivity of Triiodo(phenyl)germane has been established, a vast landscape of undiscovered reaction modes remains to be explored. Future research will likely focus on harnessing the unique electronic properties of the germanium-iodine and germanium-carbon bonds to forge new synthetic pathways. One promising area is the investigation of its behavior in photoredox catalysis. chemrxiv.org The interaction of this compound with light and a suitable photocatalyst could lead to the generation of highly reactive phenylgermyl radicals, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. chemrxiv.orgnih.gov

Furthermore, the potential for this compound to participate in single electron transfer (SET) processes warrants deeper investigation. The generation of transient germylenes and digermenes from related organogermanium compounds has been observed, suggesting that this compound could serve as a precursor to similarly reactive intermediates under specific conditions. nih.gov The controlled generation of such species could enable novel cycloaddition reactions and insertions into a variety of organic substrates.

Design of New Synthetic Pathways for Enhanced Efficiency

The development of more efficient and sustainable synthetic routes to this compound and its derivatives is a critical area of future research. While direct synthesis methods from germanium metal and phenyl halides have been reported, these often require harsh conditions and can lead to a mixture of products. dtic.mildtic.mil Future efforts will likely focus on the development of catalytic methods that offer higher selectivity and yield under milder conditions. For instance, palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of functionalized allylsilanes, could be adapted for the synthesis of substituted phenylgermanes that can then be converted to their triiodo derivatives. organic-chemistry.org

Moreover, the synthesis of mixed-functionalized tetraacylgermanes has highlighted the importance of carefully controlled reaction conditions to achieve non-symmetric substitution patterns. nih.govresearchgate.net Similar strategies could be applied to the synthesis of asymmetrically substituted phenylgermane (B1623500) derivatives starting from this compound, leading to a wider range of functionalized building blocks for various applications. The development of one-pot procedures, such as the synthesis of functionalized biphenyl-based phosphine (B1218219) ligands, could also inspire more streamlined and cost-effective methods for producing this compound and its derivatives. nih.gov

Advanced Characterization Techniques for In-situ Studies

A deeper understanding of the reaction mechanisms involving this compound necessitates the application of advanced in-situ characterization techniques. The transient nature of many reactive intermediates in organogermanium chemistry makes their direct observation challenging. nih.gov Future research will benefit from the increased use of techniques like in-situ Raman spectroscopy, which can provide real-time information about the evolution of species in solution under reaction conditions. geochemicalperspectivesletters.org This can be particularly valuable for studying redox reactions and identifying short-lived intermediates.

Furthermore, the germanium-73 (B84798) (⁷³Ge) nucleus, being quadrupolar, presents challenges for traditional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netuni-tuebingen.de The development and application of advanced solid-state NMR techniques, such as those designed for quadrupolar nuclei, will be crucial for characterizing solid-state materials and intermediates derived from this compound. cas.cznih.gov Combining experimental in-situ studies with theoretical calculations will be a powerful approach to elucidate complex reaction pathways and the structure of transient species. nih.gov

Computational Predictions for Novel Derivatives and Applications

Computational chemistry is poised to play an increasingly important role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its derivatives. Such theoretical studies can be used to predict the feasibility of new reactions and to design novel derivatives with specific electronic or steric properties.

For instance, computational modeling can be employed to screen potential catalysts for new synthetic pathways, predict the spectroscopic signatures of unknown intermediates, and rationalize observed reactivity patterns. By understanding the factors that govern the stability and reactivity of the Ge-C and Ge-I bonds at a theoretical level, researchers can more effectively design experiments to explore new chemical space. The combination of computational predictions with experimental validation will accelerate the discovery of new applications for this compound and its derivatives.

Synergy with Other Main Group and Transition Metal Chemistry

The interface between this compound and other areas of main group and transition metal chemistry represents a fertile ground for future discoveries. The formation of bimetallic complexes, where the germanium center of a this compound derivative is coordinated to a transition metal, can lead to synergistic effects and novel catalytic activity. rsc.orgdigitellinc.comrsc.org These bimetallic systems have the potential to activate small molecules and facilitate challenging chemical transformations that are not possible with either metal alone. digitellinc.comresearchgate.net

Q & A

Basic: What are the established synthetic routes for triiodo(phenyl)germane, and how can purity be validated?

Methodological Answer:
this compound is synthesized via iodination of phenylgermanium precursors. A common approach involves reacting phenyltrichlorogermane with excess hydroiodic acid (HI) under controlled anhydrous conditions . Post-synthesis, purification is achieved through vacuum sublimation or recrystallization in non-polar solvents. Validation of purity requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Ge NMR) to confirm structural integrity and detect residual solvents.
  • Elemental analysis (C, H, I content) to verify stoichiometry.
  • X-ray crystallography for definitive structural elucidation, particularly to assess iodine substitution patterns .

Advanced: How can researchers design experiments to investigate the competitive reactivity of this compound in radio-iodination reactions?

Methodological Answer:
To evaluate selectivity in radio-iodination, employ intramolecular competition experiments (Table 2, ). For example:

Synthesize a substrate containing competing groups (e.g., -SiMe₃, -SnBu₃, -Bpin) adjacent to the germanium center.

React with a radio-iodine source (e.g., Na¹²⁵I) under standardized conditions.

Use HPLC coupled with radiodetection to quantify iodination at each site.

Compare reaction kinetics via Arrhenius plots to identify thermodynamic vs. kinetic control.
Key Consideration: Control humidity to prevent hydrolysis of boronic esters, which may skew selectivity data .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s electronic structure?

Methodological Answer:

  • Raman Spectroscopy : Identify Ge-I vibrational modes (~200–250 cm⁻¹) and phenyl ring deformations.
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the phenyl ring (λ ~ 260 nm) and ligand-to-metal charge transfer (LMCT) bands.
  • XPS (X-ray Photoelectron Spectroscopy) : Determine binding energies of Ge 3d (~29–32 eV) and I 3d₅/₂ (~619 eV) to assess oxidation states .
    Note: Use inert atmosphere sample handling to prevent oxidation during analysis.

Advanced: How should researchers address contradictions in reported Ge–I bond dissociation energies for this compound?

Methodological Answer:
Discrepancies often arise from computational vs. experimental methods:

Experimental Validation : Use calorimetry to measure enthalpy changes during controlled bond cleavage. Cross-validate with gas-phase mass spectrometry under collision-induced dissociation (CID) conditions.

Computational Adjustments : Employ hybrid DFT (e.g., B3LYP-D3) with relativistic pseudopotentials for iodine. Compare results across basis sets (e.g., def2-TZVP vs. cc-pVTZ) .

Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological biases (e.g., solvent effects, temperature gradients) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of germanium or iodine vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Management : Quench residues with aqueous sodium thiosulfate to reduce iodine volatility before disposal .

Advanced: How can computational modeling predict the ligand-exchange kinetics of this compound in solution?

Methodological Answer:

Solvent Selection : Simulate solvation effects using COSMO-RS for polar aprotic solvents (e.g., THF, DMF).

Kinetic Monte Carlo (KMC) Simulations : Model ligand-exchange pathways (e.g., I⁻ substitution by SCN⁻ or CN⁻).

Validate with Experimental Data : Compare predicted activation energies (ΔG‡) with Arrhenius parameters derived from stopped-flow UV-Vis kinetics .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

  • Storage Conditions : Seal in amber glass ampules under argon or nitrogen. Store at –20°C to slow iodine loss.
  • Stability Monitoring : Conduct quarterly FT-IR scans to detect Ge–I bond degradation (peak shifts >5 cm⁻¹ indicate instability) .

Advanced: How can multivariate analysis resolve overlapping spectral data in SERS studies of this compound?

Methodological Answer:

  • Data Preprocessing : Normalize spectra using Savitzky-Golay smoothing and vector normalization.
  • Machine Learning : Apply PCA (Principal Component Analysis) to isolate Ge–I vibrational modes from phenyl ring signals.
  • Validation : Use k-fold cross-validation to ensure model robustness. Compare with reference spectra from isotopically labeled analogs (e.g., ¹²⁷I vs. ¹²⁹I) .

Basic: What guidelines ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Blind Protocols : Assign different team members to replicate synthesis and characterization steps independently.
  • Data Transparency : Share raw NMR, crystallography, and elemental analysis data via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How can researchers design a FAIR-compliant data management plan for this compound studies?

Methodological Answer:

Metadata Standards : Use CIF (Crystallographic Information Framework) for structural data and ISA-Tab for experimental workflows.

Repository Selection : Deposit datasets in discipline-specific repositories (e.g., Cambridge Structural Database for crystallography).

Machine Readability : Embed DOI-linked metadata using JSON-LD schemas to enhance searchability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.